molecular formula C18H17N3OS B10877787 4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B10877787
M. Wt: 323.4 g/mol
InChI Key: VKQMQORETWGNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • 4-methyl-N-(5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a chemical compound with the empirical formula C₁₁H₁₂N₂S₂ and a molecular weight of 236.36 g/mol .
  • It belongs to the class of heterocyclic compounds, specifically a tetrahydrobenzothienopyrimidine derivative.
  • The compound’s structure includes a benzamide group (C₆H₅CONH-) attached to a tetrahydrobenzothienopyrimidine ring system.
  • Preparation Methods

    Chemical Reactions Analysis

    • Reactivity :
      • The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
      • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.
      • Substitution : Halogenation reactions (e.g., chlorination or bromination) can introduce substituents.
    • Major Products :
      • The specific products formed depend on the reaction conditions and reagents used.
  • Scientific Research Applications

    • Chemistry : Used as a building block in the synthesis of more complex molecules.
    • Biology and Medicine : Investigated for potential pharmacological activities due to its unique structure.
    • Industry : Limited industrial applications, but its derivatives may find use in materials science or drug development.
  • Mechanism of Action

    • The exact mechanism of action is not well-documented. researchers explore its interactions with biological targets and pathways to understand its effects.
  • Properties

    Molecular Formula

    C18H17N3OS

    Molecular Weight

    323.4 g/mol

    IUPAC Name

    4-methyl-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide

    InChI

    InChI=1S/C18H17N3OS/c1-11-6-8-12(9-7-11)17(22)21-16-15-13-4-2-3-5-14(13)23-18(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21,22)

    InChI Key

    VKQMQORETWGNSA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NC2=C3C4=C(CCCC4)SC3=NC=N2

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.